A Technical Guide to the Synthesis and Characterization of 3-Acetyl-6-bromocoumarin
A Technical Guide to the Synthesis and Characterization of 3-Acetyl-6-bromocoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-6-bromocoumarin is a pivotal heterocyclic compound belonging to the coumarin (B35378) family. Its unique structural features, including the reactive acetyl group and the bromine substituent, make it a highly valuable precursor in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its synthesis via the Knoevenagel condensation, detailed characterization data, and standardized experimental protocols. Furthermore, it highlights its role as a versatile building block for developing novel heterocyclic compounds with potential therapeutic applications, particularly as antiproliferative agents.
Synthesis of 3-Acetyl-6-bromocoumarin
The most common and efficient method for synthesizing 3-Acetyl-6-bromocoumarin is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 5-bromosalicylaldehyde (B98134) with an active methylene (B1212753) compound, ethyl acetoacetate (B1235776), catalyzed by a weak base such as piperidine (B6355638).[3] The reaction proceeds through an initial condensation followed by an intramolecular cyclization (esterification) to form the coumarin ring system.
Experimental Protocol: Knoevenagel Condensation
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Reactant Preparation: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in a minimal amount of a suitable solvent like ethanol (B145695).
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Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
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Reaction: Reflux the mixture for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.
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Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a pale yellow crystalline solid.[4]
Synthesis Workflow
Caption: Knoevenagel condensation for the synthesis of 3-Acetyl-6-bromocoumarin.
Characterization Data
The structural confirmation and purity of synthesized 3-Acetyl-6-bromocoumarin are established through various analytical techniques. The quantitative data are summarized below.
Table 1: Physical and Analytical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇BrO₃ | [4][5] |
| Molecular Weight | 267.08 g/mol | [4] |
| Appearance | Pale yellow crystalline solid | [4] |
| Melting Point | 223-231 °C | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
| CAS Number | 2199-93-1 | [5] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| FTIR (cm⁻¹) | ν(C=O) lactone: ~1735 cm⁻¹, ν(C=O) acetyl: ~1680-1700 cm⁻¹, ν(C=C) aromatic: ~1605 cm⁻¹, ν(C-Br): ~600-700 cm⁻¹ | [6][7] |
| ¹H NMR | Specific data for this compound is not readily available in the cited literature. For the parent compound, 3-acetylcoumarin (B160212), typical signals are: δ ~2.7 ppm (s, 3H, -COCH₃), δ ~7.4-7.8 ppm (m, 4H, Ar-H), δ ~8.5 ppm (s, 1H, H-4). The bromine at C-6 would alter the splitting pattern and chemical shifts of the aromatic protons. | [8] |
| ¹³C NMR | Specific data for this compound is not readily available. For 3-acetylcoumarin, characteristic peaks include: δ ~30 ppm (-COCH₃), δ ~116-155 ppm (Aromatic & Vinyl C), δ ~160 ppm (C=O, lactone), δ ~195 ppm (C=O, acetyl). The C-Br carbon (C-6) would appear around δ ~118-120 ppm. | [2][8] |
| Mass Spec. (EI) | m/z (%): 268 (M⁺, ~95%), 266 (M⁺, 100%), 225 (~70%), 223 (~75%), 144 (~40%), 115 (~30%) | [9] |
Note on Mass Spectrum: The presence of bromine is confirmed by the characteristic isotopic pattern of two major peaks of nearly equal intensity (M⁺ and M⁺+2) at m/z 266 and 268.[9]
Experimental Protocols for Characterization
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Melting Point: The melting point is determined using a standard capillary melting point apparatus. A small amount of the dry, crystalline sample is packed into a capillary tube and heated at a controlled rate.
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FTIR Spectroscopy: The infrared spectrum is recorded using an FTIR spectrometer. The solid sample is typically mixed with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) used as an internal standard.
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Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is performed on a mass spectrometer. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Application in Heterocyclic Synthesis
3-Acetyl-6-bromocoumarin is not typically an end-product but rather a versatile synthetic intermediate.[4] Its acetyl and bromo functionalities serve as handles for constructing a variety of other heterocyclic systems. Research has shown its utility in synthesizing derivatives of pyrazole, thiazole, pyrimidine, and thiadiazole.[7][10][11] Many of these resulting novel compounds have been investigated for their biological activities, with several showing promising results as antiproliferative agents against cancer cell lines.[7][10][11]
Logical Workflow: From Precursor to Potential Drug
Caption: Role of 3-Acetyl-6-bromocoumarin as a key intermediate in drug discovery.
References
- 1. Solvent Free Synthesis: New 3-Acetyl Coumarin Derivatives Byknoevenagel [ijaresm.com]
- 2. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jazanu.edu.sa [jazanu.edu.sa]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Acetyl-6-bromocoumarin [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-Acetylcoumarin | C11H8O3 | CID 77553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Acetyl-6-bromocoumarin [webbook.nist.gov]
- 10. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
